Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the initial formation of the thienopyrimidine core, followed by functionalization to introduce the hydroxy and dimethyl groups. The final steps involve the attachment of the ethyl ester and the benzoate moiety through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The thienopyrimidine core can be reduced to modify its electronic properties.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the benzoate ring .
Scientific Research Applications
Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA repair enzymes, leading to increased DNA damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 4-hydroxy-2-quinolones
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C20H21N3O4S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-27-20(26)13-5-7-14(8-6-13)21-16(24)10-28-9-15-22-18(25)17-11(2)12(3)29-19(17)23-15/h5-8H,4,9-10H2,1-3H3,(H,21,24)(H,22,23,25) |
InChI Key |
JCIWQXDCQUHZJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Origin of Product |
United States |
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